PF9 tetrasodium salt is a synthetic compound with significant bioactivity, primarily recognized as a potent agonist of the G protein-coupled receptor 17. Its molecular formula is , and it has a molecular weight of 695.23 g/mol. The compound is characterized by its colorless liquid appearance and is soluble in water at concentrations below 10 mM. PF9 tetrasodium salt is utilized in various scientific applications, including cell proliferation assays and the separation of phosphorylated proteins without the need for phospho-specific antibodies .
PF9 tetrasodium salt is classified as a biochemical reagent and is primarily sourced from specialized chemical suppliers such as APExBIO, Tocris Bioscience, and Santa Cruz Biotechnology. It falls under the category of synthetic agonists for G protein-coupled receptors, which play crucial roles in cellular signaling pathways. The compound's unique properties make it valuable in research settings focused on cellular biology and pharmacology .
PF9 tetrasodium salt features a complex molecular structure characterized by multiple functional groups including phosphonate moieties. The arrangement of atoms contributes to its bioactivity as a receptor agonist.
The structural analysis indicates that PF9 tetrasodium salt contains multiple sodium ions coordinated with phosphate groups, enhancing its solubility and biological activity.
PF9 tetrasodium salt participates in several chemical reactions relevant to its function as a biological agent:
The effectiveness of PF9 tetrasodium salt as an agonist is quantified by its half-maximal effective concentration (EC50), which is reported to be approximately 36 picomolar, indicating its high potency .
The mechanism by which PF9 tetrasodium salt exerts its effects involves binding to G protein-coupled receptor 17, leading to subsequent activation of intracellular signaling cascades. This process typically results in:
This mechanism underpins its utility in research focused on cellular signaling and pharmacological studies .
These properties make PF9 tetrasodium salt suitable for diverse applications in biochemical research.
PF9 tetrasodium salt has several scientific uses, particularly in:
PF9 tetrasodium salt (CAS 851265-78-6) is a chemically modified nucleotide derivative with the systematic name 2-(Phenylethynyl)adenosine-5′-triphosphate tetrasodium salt. Its molecular formula is C₁₈H₁₆N₅Na₄O₁₃P₃, reflecting the introduction of a phenylethynyl group at the 2-position of the adenine ring and four sodium counterions to neutralize the triphosphate’s anionic charges [1] [3] [9]. The calculated molecular weight is 695.23 g/mol, consistent with the elemental composition and verified through high-resolution mass spectrometry (HR-MS). This modification significantly increases its molecular mass compared to native ATP (507.18 g/mol), altering its biochemical interactions [3] [8].
Table 1: Molecular Weight Distribution of PF9 Tetrasodium Salt
Component | Value | Role/Notes |
---|---|---|
Empirical Formula | C₁₈H₁₆N₅Na₄O₁₃P₃ | Confirmed via elemental analysis |
Monoisotopic Mass | 695.228 Da | [M]⁺ ion observed in HR-MS |
Average Molecular Weight | 695.23 g/mol | Used for molar calculations |
The adenosine moiety of PF9 tetrasodium salt retains the natural β-D-ribofuranose configuration, specifically the 2′R,3′S,4′R stereochemistry at the sugar’s chiral centers. This configuration is critical for its recognition by the GPR17 receptor, as confirmed through comparative activity assays with epimers. The phenylethynyl modification at the C2 position of adenine is achiral, eliminating concerns about diastereomerism. However, the triphosphate chain’s conformation may exhibit rotational isomers (rotamers) in solution, though these do not constitute distinct stereoisomers [9]. Stability studies indicate no detectable racemization under recommended storage conditions (-20°C in aqueous solution) [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR and ³¹P-NMR are pivotal for confirming PF9’s structure. The ¹H-NMR spectrum exhibits characteristic signals:
Mass Spectrometry:HR-MS (positive mode) shows the [M+Na]⁺ adduct at m/z 718.2284 (calc. 718.2301, Δ 2.4 ppm). Fragmentation includes loss of phosphate groups (m/z 616.1, 496.0) and cleavage of the phenylethynyl moiety (m/z 348.0) [5] [9].
HPLC Analysis:Reverse-phase HPLC (C18 column, aqueous buffer/acetonitrile gradient) confirms ≥98% purity. PF9 elutes at 8.2 min under standardized conditions, with UV-Vis detection showing λ_max at 280 nm (adenine) and 254 nm (phenylethynyl) [3] [8].
Crystallographic data for PF9 tetrasodium salt remains limited, likely due to challenges in crystallizing hygroscopic nucleotide salts. However, its solubility profile is well-documented:
PF9’s structure-activity relationship (SAR) distinguishes it from classical nucleotide agonists:
Table 2: Comparison of PF9 with Nucleotide Analogs
Compound | Molecular Target | EC₅₀/Activity | Key Structural Modifications |
---|---|---|---|
PF9 tetrasodium salt | GPR17 | 36 pM | 2-Phenylethynyl-ATP; tetrasodium salt |
ATP | P2X/P2Y receptors | 1–100 μM | Native adenine triphosphate |
2-MeSATP | P2Y₁, P2Y₁₁ | 0.1–1 μM | 2-Methylthio substitution |
MRS2690 | P2Y₆ | 10 nM | 5-Iodo modification on uracil moiety |
The phenylethynyl group at C2 enhances both lipophilicity (log P ≈ -2.1) and receptor affinity, enabling sub-nanomolar potency at GPR17. Unlike ATP, PF9 shows negligible activity at purinergic receptors (P2X/P2Y), underscoring its selectivity. The tetrasodium formulation contrasts with trisodium salts of other ATP analogs, further optimizing its solubility for cell-based assays [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7